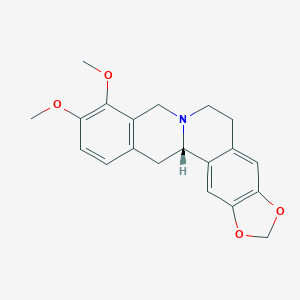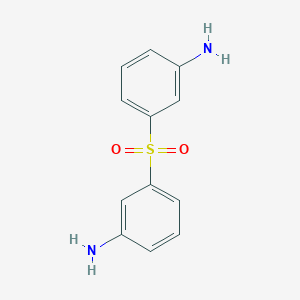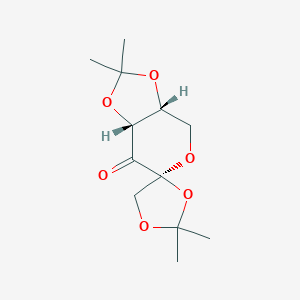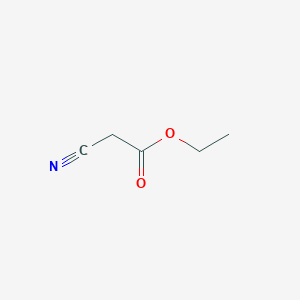
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid
描述
3-(3-羟基苯基)-3-羟基丙酸是人体尿液中常见的代谢产物。 它被认为是由特定肠道微生物群,特别是梭状芽孢杆菌属,作用于水果中发现的多酚类化合物形成的 。 这种化合物与各种神经系统疾病有关,包括自闭症和精神分裂症 。
作用机制
生化分析
Biochemical Properties
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is involved in various biochemical reactions. It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively involved in the metabolism of flavan-3-ols .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. For instance, it has been found to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also influences cell function by altering the mesenchymal stem cell differentiation program and bone cell senescence .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is believed to act as a dopamine or catecholamine analog . Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly abundant and biomedically important urinary metabolite .
Metabolic Pathways
This compound is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is also a key product in the metabolism of flavan-3-ols .
Transport and Distribution
It is known that this compound can reach the colon in high proportions, where it can be transformed into microbial metabolites by the resident microbiota .
准备方法
化学反应分析
反应类型
3-(3-羟基苯基)-3-羟基丙酸可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 羧酸基团可以被还原为醇。
取代: 羟基在适当条件下可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 氯化亚砜 (SOCl₂) 或三溴化磷 (PBr₃) 等试剂可用于取代反应。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 根据所用试剂的不同,形成各种取代衍生物。
科学研究应用
3-(3-羟基苯基)-3-羟基丙酸具有多种科学研究应用:
相似化合物的比较
类似化合物
3-(4-羟基苯基)丙酸: 另一种由人体微生物群形成的具有类似血管扩张活性的代谢产物.
3-羟基丙酸: 一种新兴的平台化学品,用于生产各种增值化学品.
独特性
3-(3-羟基苯基)-3-羟基丙酸的独特之处在于它是由肠道微生物群特异性形成的,并且可能作为神经系统疾病的生物标志物 。 它的结构使它能够参与各种化学反应,使其成为研究和工业应用的通用化合物。
属性
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTAGVZHYUZYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863132 | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3247-75-4 | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond ASD, are there other conditions where 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels are altered?
A: Yes, research indicates that this compound levels may be altered in other conditions as well. For instance, a study investigating metabolic signatures in Pulmonary Arterial Hypertension (PAH) found that urinary this compound was among the metabolites contributing to a classification model for PAH patients. [] This suggests a potential role of this compound in PAH pathophysiology, although further research is needed to confirm these findings and understand the underlying mechanisms.
Q2: What is the source of this compound in the human body?
A: While the precise metabolic pathway leading to this compound in humans is still under investigation, evidence points to a significant contribution from the gut microbiota. Research has shown that alterations in gut microbial composition, particularly an increase in certain bacteria like Clostridium species, are associated with elevated urinary levels of this compound. [, ] This suggests that these bacteria may be involved in the production or modification of this compound in the gut, potentially influencing its levels in the body.
Q3: Have there been any studies looking at dietary influences on this compound levels?
A: Yes, some studies have explored the potential impact of diet on this compound levels. A study examining the urine metabolome of young autistic children noted that food selectivity led to significant metabolic differences, including alterations in this compound levels. [] This highlights the potential influence of dietary factors on the levels of this compound, although more research is needed to determine the specific dietary components responsible for these effects.
Q4: Are there specific analytical techniques used to measure this compound levels in biological samples?
A: Yes, accurate quantification of this compound in biological samples like urine and serum is crucial for research. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for this purpose. [, ] These methods offer high sensitivity and selectivity, enabling researchers to reliably measure even small variations in the compound's concentration. This is particularly important when studying its potential as a biomarker for various conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)


![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)





